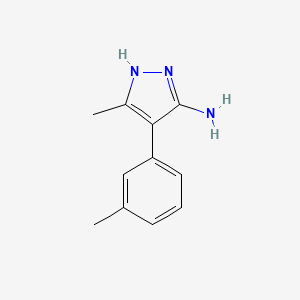

6-(3-氨基-4-甲基苯基)吡啶并-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

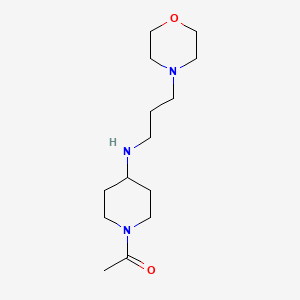

The compound "6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one" is a derivative of pyridazinone, a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties. Pyridazinones are known for their potential as antibacterial agents, cardiovascular drugs, and platelet aggregation inhibitors .

Synthesis Analysis

The synthesis of pyridazinone derivatives can be achieved through various methods. A green paired electrochemical synthesis approach has been used to create 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives, which are structurally related to pyridazinones . Another method involves a two-step synthesis starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, leading to 4,6-disubstituted pyridazin-3(2H)-ones . Additionally, a general route has been established for synthesizing novel pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds . These methods highlight the versatility and adaptability of synthetic routes for creating pyridazinone derivatives.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is often confirmed using various spectroscopic techniques, including IR, NMR, LC-MS, and X-ray crystallography . Density functional theory (DFT) calculations can also be employed to understand the electronic properties and reactivity of these compounds, as demonstrated in the study of a chloro-substituted triazolopyridazine derivative .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a range of chemical reactions. For instance, 6-acetyl-3-oxopyridazine derivatives can react with DMF-DMA to afford enaminone derivatives, which can further react with aminoazoles to yield azolopyrimidine derivatives . The reactivity of these compounds allows for the synthesis of a diverse array of heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, polarity, and chirality, can be crucial for their application in pharmaceuticals. For example, the enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for the cardiotonic agent levosimendan, has been achieved using chiral stationary phases in chromatography . Understanding these properties is essential for the development of effective and safe pharmaceutical agents.

科学研究应用

新型合成技术和衍生物

6-(3-氨基-4-甲基苯基)吡啶并-3(2H)-酮作为吡啶并酮衍生物的一种变体,一直是化学合成中的焦点。研究探索了合成吡啶并酮衍生物的多样化途径,展示了这些化合物在一系列化学实体的创建中的多功能性。例如,5,6-双(4-取代苯基)-2H(3)-吡啶并酮通过缩合过程合成,并探索了它们的抗菌活性,尽管它们显示出最小的效果 (Alonazy 等,2009)。类似地,合成了一类新的吡啶并-3-酮衍生物,揭示了以显着产率创建复杂结构的潜力 (Ibrahim 和 Behbehani,2014)。

心血管应用

与 6-(3-氨基-4-甲基苯基)吡啶并-3(2H)-酮密切相关的吡啶并酮部分是开发心脏活性剂的组成部分。依马佐丹、匹莫苯丹和左西孟丹等化合物是显着的例子,表明这些衍生物在心血管健康中具有潜在的治疗应用 (Imran 和 Abida,2016)。

手性分离和药物制剂

6-(4-氨基苯基)-5-甲基-4,5-二氢-3(2H)-吡啶并酮的对映异构体(一种与 6-(3-氨基-4-甲基苯基)吡啶并-3(2H)-酮在结构上相关的化合物)已使用手性固定相有效分离。这种分离对于制备左西孟丹等强心剂至关重要,突出了这些化合物在药物制造中的重要性 (Cheng 等,2019)。

生物学应用和研究

抗惊厥特性

吡啶并酮衍生物已被合成并测试其抗惊厥活性。例如,6-苯基(3'-亚氨基-亚苄基)-2,3,4,5-四氢吡啶并-3-酮衍生物表现出显着的抗惊厥活性,表明这些化合物在治疗神经系统疾病中的潜力 (Samanta 等,2011)。

除草剂活性

吡啶并酮衍生物也因其除草剂特性而被探索。例如,合成了 3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)吡啶并嗪衍生物,并对双子叶植物表现出有希望的除草剂活性,表明它们在农业中的潜在应用 (Xu 等,2008)。

抗癌、抗血管生成和抗氧化活性

吡啶并酮衍生物已被合成并评估其生物活性,包括抗癌、抗血管生成和抗氧化特性。例如,研究了 4-氯-2-(3-氯-4-氟苯基)-5-(脂族/环状饱和氨基)吡啶并-3(2H)-酮衍生物,其中一些对人类癌细胞系表现出抑制作用,并具有抗血管生成和抗氧化剂的潜力 (Kamble 等,2015)。

属性

IUPAC Name |

3-(3-amino-4-methylphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-2-3-8(6-9(7)12)10-4-5-11(15)14-13-10/h2-6H,12H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBUYOBIMYNSFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649482 |

Source

|

| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one | |

CAS RN |

1030563-11-1 |

Source

|

| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

![2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide](/img/structure/B1293081.png)